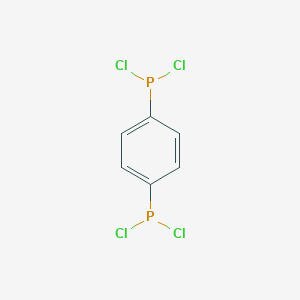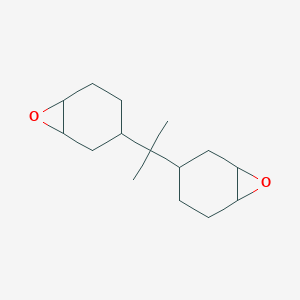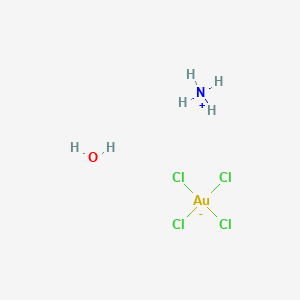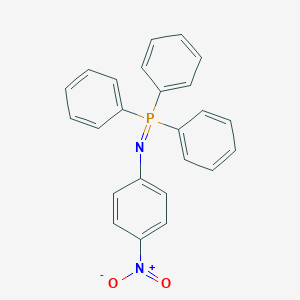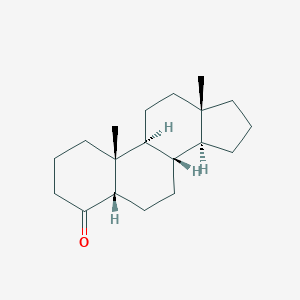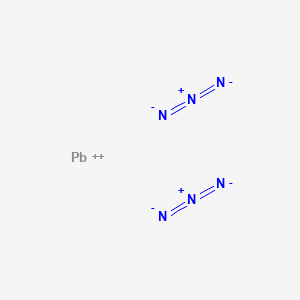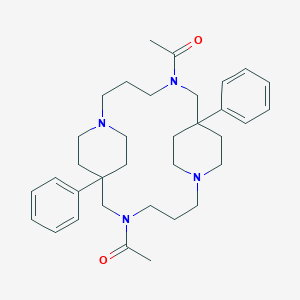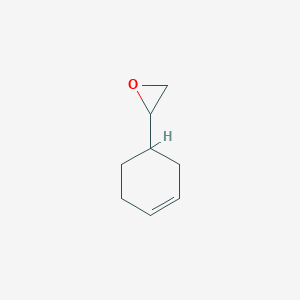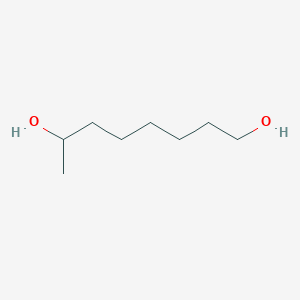![molecular formula C10H16N2O4 B083697 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate CAS No. 14205-40-4](/img/structure/B83697.png)
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate, also known as ABEI, is a chemical compound that has gained attention in the scientific community for its potential applications in biochemical research. ABEI is a fluorescent probe that can be used to detect reactive oxygen species (ROS) and nitric oxide (NO) in biological systems.
Mécanisme D'action
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate works by reacting with ROS and NO to form a fluorescent product. The reaction between 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and ROS is mediated by the formation of a dioxetane intermediate, which undergoes a chemiluminescent reaction to produce light. The reaction between 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and NO is mediated by the formation of a nitroso derivative, which also produces light upon excitation.
Effets Biochimiques Et Physiologiques
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has been shown to be a highly sensitive and specific probe for the detection of ROS and NO in biological systems. The use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has led to the discovery of new signaling pathways and the elucidation of the role of ROS and NO in various physiological processes. 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has also been used to monitor the efficacy of antioxidant and anti-inflammatory agents in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate include its high sensitivity and specificity for ROS and NO detection, its ease of use, and its compatibility with various biological systems. However, 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has some limitations, including its potential toxicity at high concentrations, its susceptibility to interference from other fluorescent probes, and its limited ability to detect specific ROS and NO species.
Orientations Futures
There are several future directions for the use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in biochemical research. These include the development of new derivatives of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate with improved sensitivity and selectivity for specific ROS and NO species, the use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in high-throughput screening assays for the discovery of new drugs, and the application of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in clinical settings for the diagnosis and monitoring of diseases. Additionally, the combination of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate with other imaging techniques such as confocal microscopy and electron microscopy could provide a more comprehensive understanding of the role of ROS and NO in biological systems.
Conclusion
In conclusion, 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate is a promising fluorescent probe that has the potential to revolutionize the field of biochemical research. Its ability to detect ROS and NO with high sensitivity and specificity makes it a valuable tool for understanding the underlying mechanisms of various diseases. However, more research is needed to fully realize the potential of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and to address its limitations.
Méthodes De Synthèse
The synthesis of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate involves the reaction of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl chloride with (Z)-3-aminobut-2-enoic acid in the presence of a base such as triethylamine. The resulting product is a yellow powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has been used extensively in biochemical research as a fluorescent probe for the detection of ROS and NO. ROS and NO are important signaling molecules that play a role in various physiological processes such as cell signaling, immune response, and regulation of vascular tone. The detection of ROS and NO is crucial for understanding the underlying mechanisms of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
Numéro CAS |
14205-40-4 |
|---|---|
Nom du produit |
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate |
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C10H16N2O4/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h5-6H,3-4,11-12H2,1-2H3/b7-5-,8-6- |
Clé InChI |
XKZRFLCEABGXJI-SFECMWDFSA-N |
SMILES isomérique |
C/C(=C/C(=O)OCCOC(=O)/C=C(\N)/C)/N |
SMILES |
CC(=CC(=O)OCCOC(=O)C=C(C)N)N |
SMILES canonique |
CC(=CC(=O)OCCOC(=O)C=C(C)N)N |
Autres numéros CAS |
14205-40-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



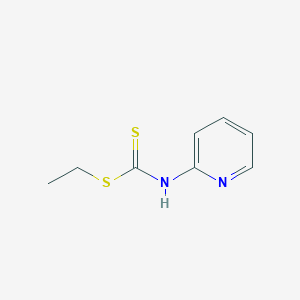
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
